Androgen Receptor Binding: Compound 106 vs. LGD-3303 (N-3 Trifluoroethyl Analog) in Competitive Radioligand Assay
The patent literature explicitly names Compound 106 (target) as a standalone androgen receptor modulator, distinct from N-3-substituted analogs such as LGD-3303 [1]. While LGD-3303 binds the human androgen receptor with a Ki of 0.9 nM in a radiolabeled competitive binding assay [2], the binding data for Compound 106 reported in the same patent family provides a direct structural basis for differentiating the N-H versus N-trifluoroethyl pharmacophore. Procurement of the N-3 unsubstituted parent is essential for structure-activity relationship (SAR) studies that aim to isolate the contribution of the N-3 substituent.
| Evidence Dimension | Androgen receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Compound 106 (target) is defined as an active androgen receptor modulator in the patent; specific Ki value available within the patent disclosure [1]. |
| Comparator Or Baseline | LGD-3303 (N-3-trifluoroethyl analog) Ki = 0.9 nM for human AR [2]. |
| Quantified Difference | A direct numerical comparison requires the explicit Ki for Compound 106, which is disclosed in the patent's biological examples but not publicly transcluded here. The key structural difference is the absence (Compound 106) versus presence (LGD-3303) of an N-3 trifluoroethyl moiety. |
| Conditions | Human androgen receptor radioligand competitive binding assay [2]; compound identity confirmed by CA2598216A1 [1]. |
Why This Matters
Understanding the binding contribution of the N-3 substituent is critical for designing next-generation SARMs with tailored pharmacokinetic and pharmacodynamic profiles.
- [1] Ligand Pharmaceuticals Inc. Androgen receptor modulator compounds and methods. CA2598216A1, 2006. View Source
- [2] Vajda, E.G. et al. Pharmacokinetics and Pharmacodynamics of LGD-3303, an Orally Available Nonsteroidal-Selective Androgen Receptor Modulator. J. Pharmacol. Exp. Ther. 2009, 328(2), 663-670. View Source
